

P160 Peptide: A Novel Ligand for Targeted Neuroblastoma Cell Recognition

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Compound of Interest

Compound Name: P160 peptide

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Abstract

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, presents significant therapeutic challenges, particularly in high-risk and recurrent cases. The development of targeted therapies that can specifically recognize and eliminate neuroblastoma cells while minimizing off-target toxicity is a critical area of research. The **P160 peptide**, a dodecapeptide with the sequence VPWMEPAYQRFL, has emerged as a promising agent for the specific targeting of neuroblastoma cells.^[1] Identified through phage display technology, P160 exhibits high affinity and selectivity for the human neuroblastoma cell line WAC2.^[1] This technical guide provides a comprehensive overview of the current understanding of the **P160 peptide's** function in neuroblastoma cell recognition, including its binding and internalization characteristics, relevant experimental methodologies, and a discussion of its potential therapeutic applications.

Introduction

The quest for targeted cancer therapies has led to the exploration of various molecular entities capable of distinguishing malignant cells from their normal counterparts. Peptides, due to their small size, ease of synthesis, and high specificity, represent a promising class of targeting ligands. The **P160 peptide** was discovered through the screening of a phage display library against the human neuroblastoma cell line WAC2.^[1] Subsequent studies have demonstrated its ability to bind to these cells with high specificity and undergo internalization, making it an

attractive candidate for the development of targeted drug delivery systems, diagnostic imaging agents, and novel therapeutic strategies against neuroblastoma.[1]

P160 Peptide: Characteristics and Binding Profile

The **P160 peptide** is a linear sequence of twelve amino acids: Val-Pro-Trp-Met-Glu-Pro-Ala-Tyr-Gln-Arg-Phe-Leu.[1] Studies have indicated that the core sequence EPAYQR may be of particular significance for its binding activity.[1]

Binding Specificity and Affinity

P160 demonstrates a high degree of specificity for neuroblastoma cells. In competitive binding assays using the WAC2 human neuroblastoma cell line, unlabeled P160 was able to inhibit the binding of radiolabeled P160 by up to 95%, indicating a specific and saturable binding interaction.[1] While a precise dissociation constant (Kd) for the P160-WAC2 interaction has not been reported, the high level of displacement by the unlabeled peptide suggests a strong binding affinity. For context, in studies with human breast cancer cell lines, an IC50 value of 0.6 $\mu\text{mol/L}$ was determined.[2]

Internalization into Neuroblastoma Cells

A crucial feature of P160 for its therapeutic potential is its ability to be internalized by neuroblastoma cells. Following binding to the cell surface, approximately 50% of the total bound P160 is internalized into WAC2 neuroblastoma cells.[1] This cellular uptake is a critical step for the delivery of conjugated therapeutic payloads, such as cytotoxic drugs or radionuclides, directly into the cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the **P160 peptide's** interaction with neuroblastoma cells.

Table 1: In Vitro Binding and Internalization of **P160 Peptide** in WAC2 Neuroblastoma Cells

Parameter	Value	Reference
Peptide Sequence	VPWMEPAYQRFL	[1]
Core Binding Motif (putative)	EPAYQR	[1]
Inhibition of Binding (by unlabeled P160)	Up to 95%	[1]
Internalization Rate (% of total bound)	~50%	[1]

Table 2: Biodistribution of Radiolabeled P160 in a Neuroblastoma Mouse Model

Observation	Result	Reference
Tumor Accumulation	Higher tracer accumulation in tumors than in most organs.	[1]
Effect of Perfusion	Reduced uptake in all tissues, whereas tumor uptake remained constant.	[1]

Experimental Protocols

This section details the methodologies employed in the characterization of P160's interaction with neuroblastoma cells.

Peptide Synthesis and Labeling

- Peptide Synthesis: The **P160 peptide** (VPWMEPAYQRFL) is prepared by solid-phase peptide synthesis.[1]
- Radiolabeling: For binding and biodistribution studies, the peptide is radiolabeled with isotopes such as Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I).[1]

In Vitro Cell Binding Assay

- Cell Culture: Human neuroblastoma cells (e.g., WAC2) are cultured in appropriate media and conditions.
- Assay Preparation: Cells are seeded in multi-well plates and allowed to adhere.
- Binding Reaction: The cell culture medium is replaced with a binding buffer containing the radiolabeled **P160 peptide**.
- Incubation: The cells are incubated with the labeled peptide for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C).
- Washing: Unbound peptide is removed by washing the cells with a suitable buffer (e.g., PBS).
- Cell Lysis and Counting: Cells are lysed, and the amount of bound radioactivity is quantified using a gamma counter.
- Competition Assay: To determine specific binding, parallel experiments are conducted in the presence of an excess of unlabeled **P160 peptide**.

Internalization Assay

- Binding Step: The in vitro binding assay protocol is followed as described above.
- Acid Wash: To differentiate between surface-bound and internalized peptide, the cells are treated with a low pH buffer (e.g., glycine-HCl, pH 2.8) to strip off surface-bound radioactivity.
- Cell Lysis and Counting: The cells are then washed, lysed, and the internalized radioactivity is measured.

Signaling Pathways and Mechanism of Action

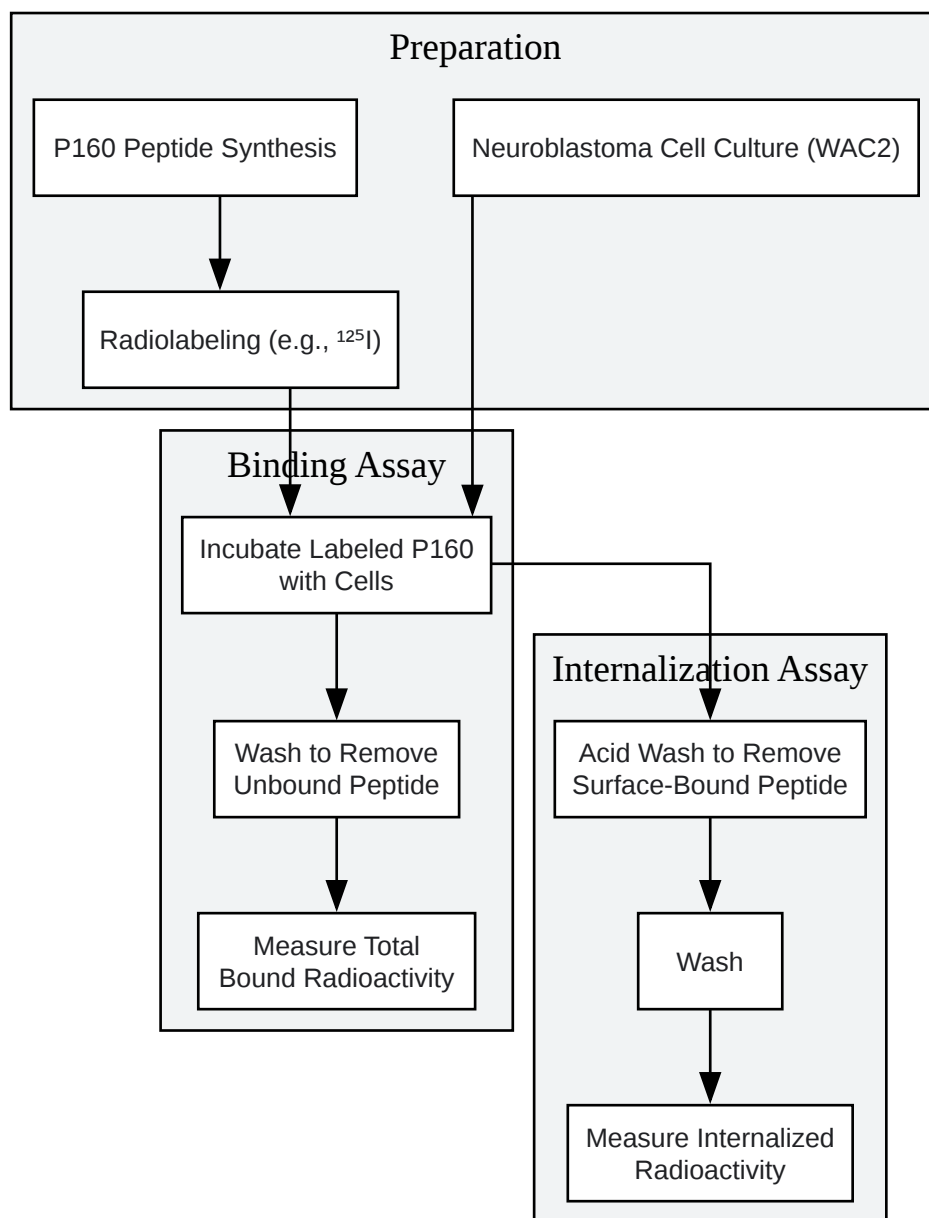
The precise receptor and downstream signaling pathway activated by P160 upon binding to neuroblastoma cells have not yet been fully elucidated. The internalization of the peptide suggests a receptor-mediated endocytosis mechanism.

Hypothetical Signaling Pathway

Based on the known characteristics of the WAC2 cell line, which harbors mutations in the ALK and NRAS genes, and common signaling pathways in neuroblastoma, a hypothetical model for P160's action can be proposed.[3] Upon binding to a yet-unidentified receptor on the neuroblastoma cell surface, the P160-receptor complex is likely internalized. The fate of the peptide and its potential influence on intracellular signaling cascades remain key areas for future investigation. Potential pathways that could be influenced include those known to be dysregulated in neuroblastoma, such as the PI3K/Akt or MAPK pathways.[4]

Visualizations

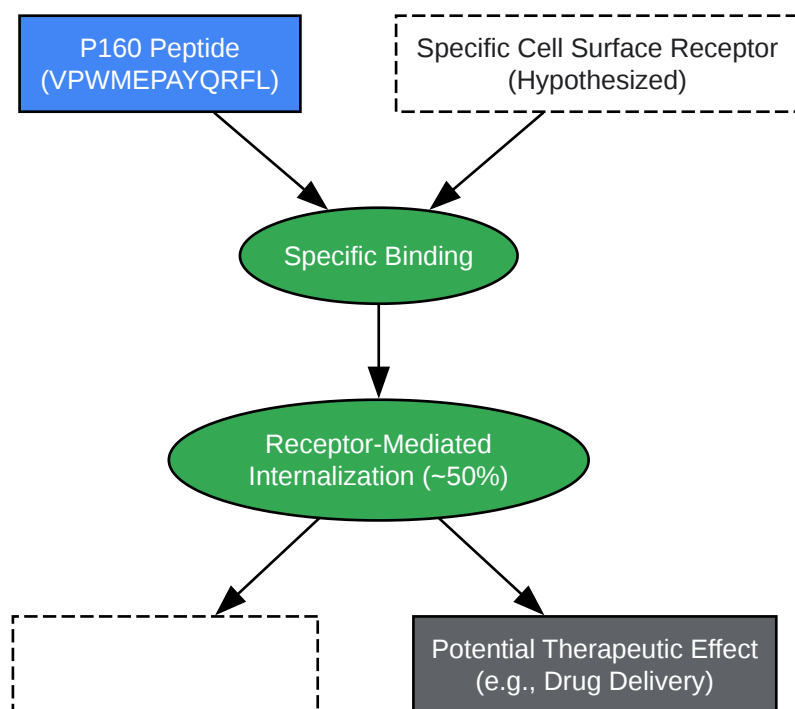
Experimental Workflow for P160 Binding and Internalization



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Caption: Workflow for determining P160 binding and internalization in neuroblastoma cells.

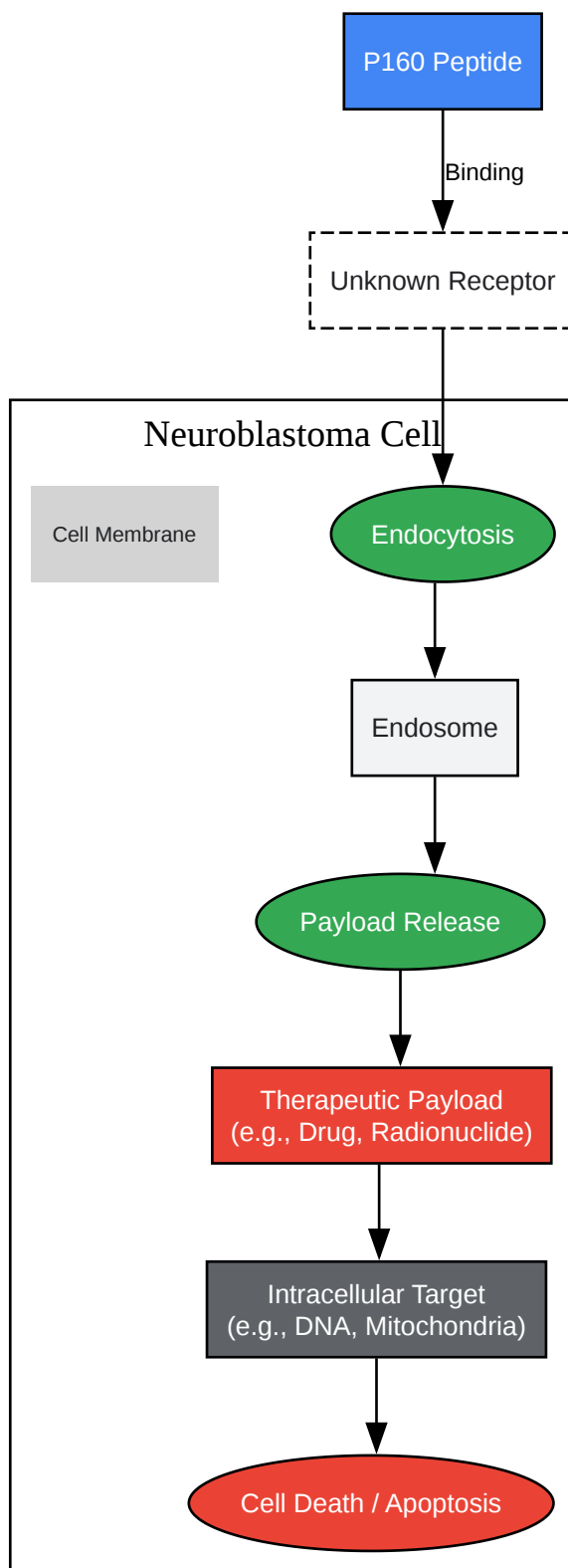
Logical Relationship of P160 Interaction with Neuroblastoma Cells



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Caption: Proposed mechanism of P160 interaction with neuroblastoma cells.

Hypothetical P160-Mediated Signaling Cascade



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Caption: Hypothetical pathway for P160-mediated delivery of therapeutics.

Conclusion and Future Directions

The **P160 peptide** represents a significant advancement in the development of targeted agents for neuroblastoma. Its high specificity and efficient internalization into neuroblastoma cells underscore its potential as a vector for delivering therapeutic and diagnostic agents. Key areas for future research include the identification of the specific cell surface receptor for P160, which will provide crucial insights into its mechanism of action and could unveil new therapeutic targets. Furthermore, a detailed elucidation of the downstream signaling pathways affected by P160 binding and internalization is necessary to fully understand its biological consequences. Continued investigation into the preclinical efficacy of P160-drug conjugates and P160-based imaging agents will be vital for translating this promising peptide into clinical applications for the diagnosis and treatment of neuroblastoma.

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